![molecular formula C15H17NO B14240700 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one CAS No. 481000-78-6](/img/structure/B14240700.png)
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopent-2-en-1-one core with a 2-[4-(dimethylamino)phenyl]ethenyl substituent, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopent-2-en-1-one under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and ketone react in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
科学的研究の応用
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
作用機序
The mechanism of action of 3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[4-(Dimethylamino)phenyl]-3-[(2-pyridin-2-ylethyl)amino]cyclohex-2-en-1-one
- (2E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
Uniqueness
3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one stands out due to its unique structural features, such as the cyclopent-2-en-1-one core and the 2-[4-(dimethylamino)phenyl]ethenyl substituent
特性
CAS番号 |
481000-78-6 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.30 g/mol |
IUPAC名 |
3-[2-[4-(dimethylamino)phenyl]ethenyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C15H17NO/c1-16(2)14-8-5-12(6-9-14)3-4-13-7-10-15(17)11-13/h3-6,8-9,11H,7,10H2,1-2H3 |
InChIキー |
DTUFKPVEGUVDLA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
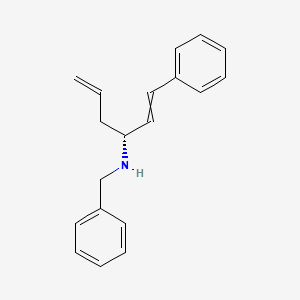
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
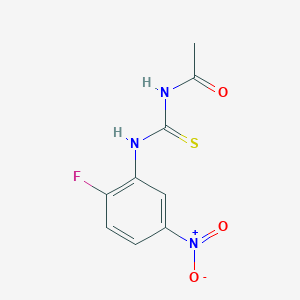
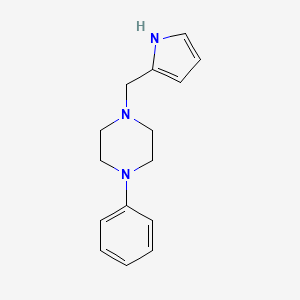
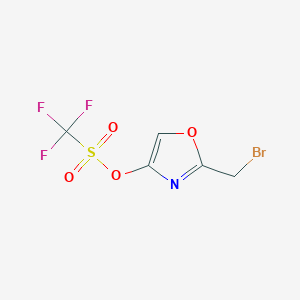
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
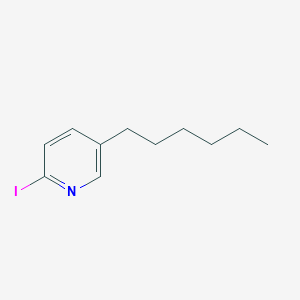
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
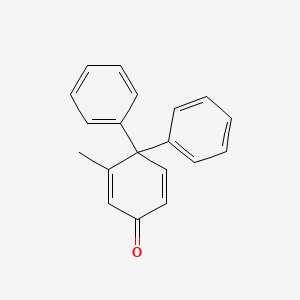
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
